molecular formula C9H9FO B15147402 2-(3-Fluoro-5-methylphenyl)acetaldehyde

2-(3-Fluoro-5-methylphenyl)acetaldehyde

Cat. No.: B15147402
M. Wt: 152.16 g/mol
InChI Key: XLAQHTOXJIZSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)acetaldehyde typically involves the introduction of the fluorine and methyl groups onto the benzene ring, followed by the formation of the aldehyde group. One common method involves the Friedel-Crafts acylation reaction, where a fluorinated and methylated benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Fluoro-5-methylphenyl)acetic acid.

    Reduction: 2-(3-Fluoro-5-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)acetaldehyde depends on its interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)acetaldehyde: Lacks the methyl group, which can affect its reactivity and properties.

    2-(3-Methylphenyl)acetaldehyde: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

    2-(3-Chloro-5-methylphenyl)acetaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness

2-(3-Fluoro-5-methylphenyl)acetaldehyde is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can significantly influence its chemical behavior and potential applications. The combination of these substituents can enhance its stability, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)acetaldehyde

InChI

InChI=1S/C9H9FO/c1-7-4-8(2-3-11)6-9(10)5-7/h3-6H,2H2,1H3

InChI Key

XLAQHTOXJIZSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.